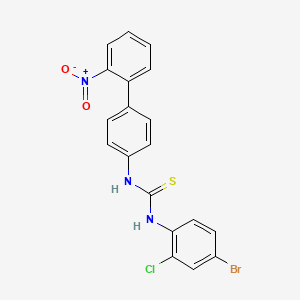![molecular formula C18H22N2O3S B4705264 2-methyl-3-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4705264.png)
2-methyl-3-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide
描述
2-methyl-3-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It is a potent inhibitor of HDAC enzymes, which are involved in the regulation of gene expression. MS-275 has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and autoimmune diseases.
作用机制
MS-275 exerts its therapeutic effects by inhibiting the activity of 2-methyl-3-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide enzymes, which are involved in the regulation of gene expression. This compound enzymes remove acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting this compound enzymes, MS-275 increases the acetylation of histone proteins, which leads to the activation of gene expression.
Biochemical and Physiological Effects:
MS-275 has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell growth. It has also been shown to enhance the expression of genes involved in neuroprotection and synaptic plasticity, which leads to the improvement of cognitive function and memory.
实验室实验的优点和局限性
One of the major advantages of MS-275 is its potency as an 2-methyl-3-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide inhibitor. It has been shown to be more potent than other this compound inhibitors, such as sodium butyrate and trichostatin A. Another advantage is its selectivity for this compound enzymes, which reduces the risk of off-target effects.
One of the limitations of MS-275 is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Another limitation is its potential toxicity, which can limit its use in vivo.
未来方向
There are a number of future directions for the research of MS-275. One direction is the development of more potent and selective 2-methyl-3-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide inhibitors. Another direction is the investigation of the potential therapeutic applications of MS-275 in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, the development of novel drug delivery systems for MS-275 could improve its solubility and reduce its potential toxicity.
科学研究应用
MS-275 has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and autoimmune diseases. In cancer, MS-275 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
In neurological disorders, MS-275 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. It has also been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
In autoimmune diseases, MS-275 has been shown to suppress the activity of immune cells, such as T cells and B cells, which are involved in the pathogenesis of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
3-(methanesulfonamido)-2-methyl-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-16(11-6-12-17(14)20-24(2,22)23)18(21)19-13-7-10-15-8-4-3-5-9-15/h3-6,8-9,11-12,20H,7,10,13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXHNBICQBILTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dichlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B4705183.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide](/img/structure/B4705195.png)
![3-[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B4705198.png)
![methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(2,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4705200.png)

![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4705215.png)
![N-(1-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4705217.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B4705230.png)
![ethyl 4-{4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate](/img/structure/B4705241.png)
![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B4705255.png)
![2-(2-methoxyphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4705257.png)
![N-[4-(4-morpholinyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B4705267.png)
![2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4705271.png)
![N-(3-chloro-2-methylphenyl)-1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4705274.png)